molecular formula C12H9ClN2O3 B1525405 Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate CAS No. 956039-63-7

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate

Cat. No. B1525405
CAS RN: 956039-63-7
M. Wt: 264.66 g/mol
InChI Key: HSJIHWUKSHZZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate (MCPB) is an organic compound belonging to the class of benzoic acid derivatives. It is a white crystalline solid with a melting point of 127-129°C. MCPB has been studied extensively in recent years due to its potential applications in a variety of fields, including science, medicine, and industry.

Scientific Research Applications

Anticancer Applications

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate: is a compound that can be utilized in the synthesis of pharmacologically active diazines, which are reported to exhibit anticancer properties . The pyrimidine core of the compound is a crucial element in the development of new anticancer drugs. It has been used to create derivatives that show promise in the treatment of various cancers, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Activities

The pyrimidine moiety is known for its antimicrobial and antifungal activities. Compounds derived from Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate can be synthesized to target a range of bacterial and fungal pathogens. This is particularly important in the development of new treatments for infections caused by multidrug-resistant microorganisms .

Cardiovascular Therapeutics

Pyrimidine derivatives play a significant role in cardiovascular medicine. They are used to create compounds that act as cardiovascular agents and antihypertensive drugs. The structural diversity of pyrimidine allows for the synthesis of molecules that can modulate blood pressure and treat various heart conditions .

Anti-Inflammatory and Analgesic Properties

The compound’s derivatives have been explored for their potential to act as anti-inflammatory and analgesic agents. This application is crucial for the development of new medications that can alleviate pain and reduce inflammation in conditions such as arthritis .

Antidiabetic Effects

Pyrimidine-based compounds, including those derived from Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate , have been investigated for their antidiabetic properties. They can be used to synthesize DPP-IV inhibitors, which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-4) .

Neuroprotective Applications

Research has indicated that pyrimidine derivatives can be beneficial in neuroprotection, particularly for the ocular ciliary artery and retinal ganglion cells. This opens up possibilities for the treatment of diseases that affect the nervous system, including neurodegenerative disorders .

Antiviral and Anti-HIV Activities

The pyrimidine scaffold is also significant in the development of antiviral drugs, including those targeting HIV. Derivatives of Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate can be designed to interfere with viral replication and show promise as potential treatments for viral infections .

properties

IUPAC Name

methyl 3-(2-chloropyrimidin-4-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-3-2-4-9(7-8)18-10-5-6-14-12(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIHWUKSHZZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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